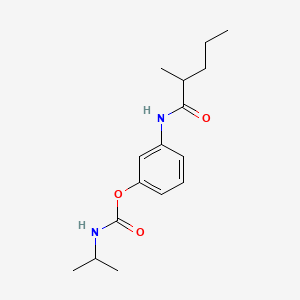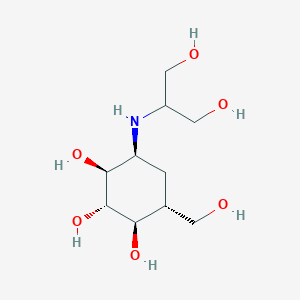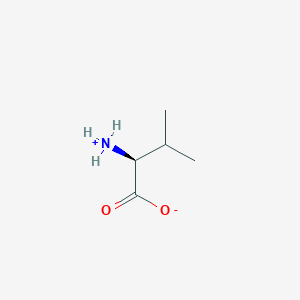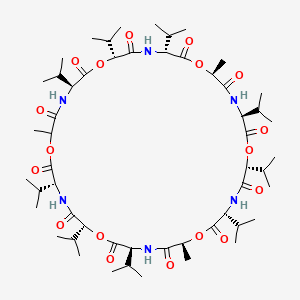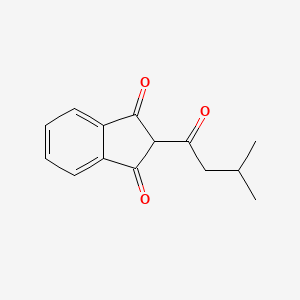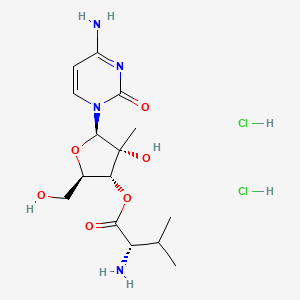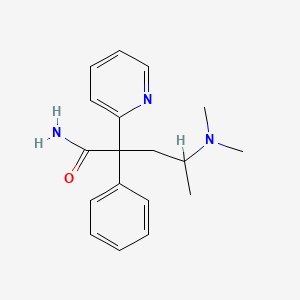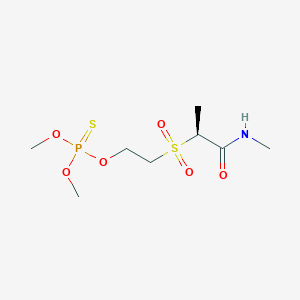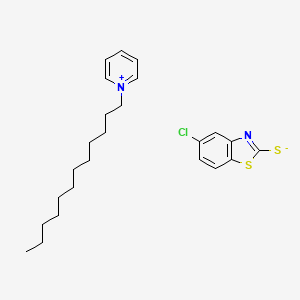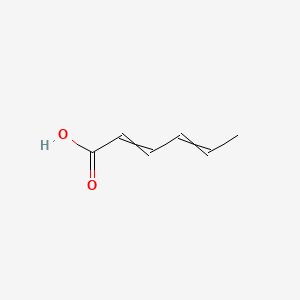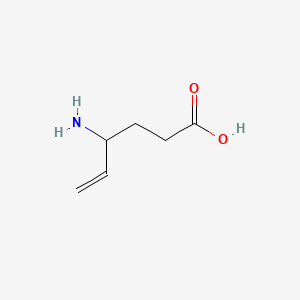
维加巴汀
描述
Vigabatrin is an anticonvulsant medication used to treat refractory complex partial seizures in adults and children 2 years of age and older, and infantile spasms in children . It increases the amount of the chemical called gamma amino butyric acid (GABA) in the brain. Some seizures are caused by low levels of GABA. When vigabatrin increases GABA, it reduces the likelihood of a seizure .
Synthesis Analysis
Vigabatrin has been synthesized in five steps from known intermediates using Wittig olefination and pyrolytic elimination as key steps . The potential of D-glucose or D-galactose as the chiral starting materials for the synthesis of ® and (S)-vigabatrin has also been explored .Molecular Structure Analysis
Vigabatrin is a gamma-amino acid having a gamma-vinyl GABA structure . The molecular formula of Vigabatrin is C6H11NO2 . It is structurally the same as GABA with an extra vinyl group .Chemical Reactions Analysis
Vigabatrin is an irreversible inhibitor of gamma-amino-butyric acid transaminase (GABA-T), an enzyme that degrades GABA . It acts as a substrate for GABA-T, setting GABA free in the synaptic cleft .Physical And Chemical Properties Analysis
Vigabatrin has a molecular weight of 129.16 g/mol . It is a gamma-amino acid having a gamma-vinyl GABA structure .科学研究应用
γ-氨基丁酸转氨酶 (GABA-T) 抑制
维加巴汀是 GABA-T 最有效和最具选择性的催化抑制剂之一 . GABA-T 是一种分解 γ-氨基丁酸 (GABA) 的酶,GABA 是哺乳动物中枢神经系统中至关重要的抑制性神经递质 . 通过抑制这种酶,维加巴汀可以提高 GABA 的水平 .
癫痫治疗
维加巴汀抑制 GABA-T 导致 GABA 水平升高,在神经系统疾病(包括癫痫)中具有治疗作用 . 这使得维加巴汀成为治疗和控制这种疾病的宝贵工具 .
帕金森病的管理
维加巴汀提高 GABA 水平的能力也可以有利于管理帕金森病 . 这是因为 GABA 在运动功能的调节中起着至关重要的作用,而运动功能在帕金森病中经常受损 .
亨廷顿舞蹈症的潜在治疗
亨廷顿舞蹈症是另一种神经系统疾病,维加巴汀的特性可能对它有益 . GABA 水平的升高可能有助于控制这种疾病的症状 .
阿尔茨海默病的潜在应用
阿尔茨海默病是另一个维加巴汀可能具有潜在应用的领域 . GABA 水平的升高可能有助于控制这种神经退行性疾病的症状 .
在物质成瘾管理中的应用
研究发现,GABA 水平的升高可以阻断尼古丁和可卡因等物质对药物成瘾的影响 . 因此,维加巴汀可能用于管理物质成瘾 .
对种子萌发的影响
一项研究调查了 GABA 变化对用外源 GABA 和维加巴汀处理过的板栗种子萌发的影响 . 两种处理都显着抑制了种子萌发和主根生长 . 这表明维加巴汀可用于与种子萌发和植物生长相关的研究 .
使用糖苷化学合成
维加巴汀已使用糖苷化学合成,以 D-葡萄糖或 D-半乳糖作为手性起始材料 . 这提供了一种新颖的基于碳水化合物的维加巴汀合成路线 .
作用机制
Target of Action
Vigabatrin’s primary target is GABA transaminase , an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .
Mode of Action
Vigabatrin works by irreversibly inhibiting GABA transaminase . This inhibition prevents the metabolism of GABA, resulting in increased levels of circulating GABA . Although administered as a racemic mixture, only the S (+) enantiomer of Vigabatrin is pharmacologically active .
Biochemical Pathways
The increase in GABA levels due to Vigabatrin’s action affects the GABAergic pathways . GABA functions as a brake on the excitatory processes that can initiate seizure activity . By increasing GABA concentrations, Vigabatrin enhances the inhibitory effects of these pathways, thereby reducing neuronal excitability and seizure activity .
Pharmacokinetics
Vigabatrin exhibits good bioavailability, with 60-80% of the drug being absorbed after oral administration . The elimination half-life of Vigabatrin is 5-8 hours in young adults and 12-13 hours in the elderly . The volume of distribution in adults is 0.8 L/kg, and plasma protein binding is 0% .
Result of Action
The primary molecular effect of Vigabatrin is the increase in GABA concentrations in the brain . This leads to enhanced inhibitory neurotransmission, reducing neuronal excitability and thereby controlling seizure activity . On a cellular level, Vigabatrin has been associated with alterations in retinal cell morphology and function, which may contribute to the risk of visual field loss associated with its use .
Action Environment
The action of Vigabatrin can be influenced by various environmental factors. For example, the rate of absorption of Vigabatrin can be slower in younger patients, resulting in a smaller predicted maximum concentration and longer predicted time to maximum concentrations . Additionally, the drug’s efficacy and safety profile can be affected by the patient’s renal function, as Vigabatrin is primarily eliminated via the kidneys . Therefore, any impairment in renal function could potentially affect the drug’s pharmacokinetics and overall effectiveness .
安全和危害
未来方向
Vigabatrin is used for the treatment of refractory complex partial seizures in adults. It is indicated as an adjunctive therapy in patients that fail to respond to other therapies. It is also used to treat infantile spasms in children 1 month to 2 years . For non-TSC-associated IESS, hormonal therapy is superior to vigabatrin (VGB) and can be used as initial monotherapy. For patients with IESS due to TSC, VGB is the most effective .
属性
IUPAC Name |
4-aminohex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFLNIOAUIZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041153 | |
| Record name | 4-Amino-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vigabatrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |
| Record name | Vigabatrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vigabatrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vigabatrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive. | |
| Record name | Vigabatrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vigabatrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone/water, White to off-white powder | |
CAS RN |
68506-86-5, 60643-86-9 | |
| Record name | Vigabatrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vigabatrin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vigabatrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-4-aminohex-5-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-aminohex-5-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIGABATRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vigabatrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vigabatrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-176C, 209 °C | |
| Record name | Vigabatrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vigabatrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of γ-vinyl γ-aminobutyric acid?
A1: γ-vinyl γ-aminobutyric acid (vigabatrin) exerts its antiepileptic effect by irreversibly inhibiting γ-aminobutyric acid transaminase (GABA-T) [, , , , ]. This inhibition prevents the breakdown of γ-aminobutyric acid (GABA), leading to an increase in GABA concentrations in the brain [, , , , ].
Q2: What are the downstream consequences of increased GABA levels in the brain due to vigabatrin?
A2: Increased GABA levels enhance inhibitory neurotransmission [, , , ]. While the precise effects vary, vigabatrin has been shown to influence various amino acid neurotransmitters in cerebrospinal fluid and extracellular fluid, impacting both inhibitory and excitatory mechanisms [, ].
Q3: How does vigabatrin's effect on GABA compare to other anticonvulsants?
A4: Unlike anticonvulsants directly activating the GABA/benzodiazepine receptor complex, vigabatrin, through its indirect GABA elevation, appears less detrimental to the recovery process following focal cortical insult [].
Q4: What is the molecular formula and weight of vigabatrin?
A4: While this information is not directly provided in the provided research excerpts, vigabatrin, chemically known as γ-vinyl γ-aminobutyric acid, has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.
Q5: Is there information available about the material compatibility and stability of vigabatrin under various conditions?
A5: The provided research excerpts primarily focus on the pharmacological and clinical aspects of vigabatrin. Detailed information regarding its material compatibility and stability under various conditions is not available in these excerpts.
Q6: How is vigabatrin absorbed and distributed in the body?
A7: Vigabatrin exhibits good absorption and is not protein bound [, ]. It readily crosses the blood-brain barrier and achieves therapeutic concentrations in the cerebrospinal fluid and brain extracellular fluid [].
Q7: Does the dosage of vigabatrin correlate with its efficacy in reducing seizure frequency?
A9: Yes, research suggests a dose-dependent reduction in seizure frequency with vigabatrin [, ]. Higher normalized dosages have been linked to greater reductions in seizure rates [].
Q8: Does age influence the efficacy of vigabatrin in seizure reduction?
A10: While baseline seizure rate appears to increase with decreasing age, age itself does not seem to impact vigabatrin's effect on seizure reduction when dosage is adjusted for body weight [].
Q9: Has vigabatrin's efficacy been demonstrated in animal models of epilepsy?
A11: Yes, vigabatrin has shown efficacy in various animal models of epilepsy. For instance, it prolonged the latency to seizures and status epilepticus in immature rats injected with pilocarpine []. Additionally, it demonstrated anticonvulsant effects in rats with pentylenetetrazol-induced seizures, particularly against generalized tonic-clonic seizures [].
Q10: What specific types of seizures appear most responsive to vigabatrin treatment?
A12: Clinical trials and studies indicate that vigabatrin is particularly effective in treating complex partial seizures [, , , ] and infantile spasms [, , , , ].
Q11: What are the primary safety concerns associated with vigabatrin use?
A14: The most significant concern with vigabatrin is the risk of irreversible visual field defects [, , , , , , , ]. These defects are thought to be a result of retinal toxicity [, , , , , ] and can persist even after discontinuing the medication [, , , ].
Q12: Are there specific patient populations more susceptible to vigabatrin-induced visual field defects?
A15: While visual field defects can occur in any patient taking vigabatrin, children appear to be particularly vulnerable [, , ]. Regular eye examinations are crucial for early detection [, , ].
Q13: Besides visual disturbances, are there other reported adverse effects of vigabatrin?
A16: Yes, other potential side effects include headache, drowsiness, dizziness, fatigue, psychiatric reactions (including psychosis), hyperactivity, and weight gain [, , , , , ].
Q14: Are there specific risk factors that might predispose patients to experience psychosis while on vigabatrin?
A17: While the exact mechanism remains unclear, patients with a history of psychiatric issues appear to be at a higher risk of experiencing psychosis, particularly during the early stages of vigabatrin treatment and at higher doses [, ].
Q15: Are there any potential hepatotoxic effects associated with vigabatrin?
A19: While considered generally well-tolerated, vigabatrin has been associated with decreases in plasma alanine transaminase (ALA-T) activity []. This effect could potentially mask early signs of liver disease [].
Q16: How does the hepatotoxicity profile of vigabatrin compare to other commonly used antiepileptic drugs?
A20: In a rat model comparing the hepatotoxicity of various antiepileptic drugs, vigabatrin demonstrated the least impact on liver enzymes compared to carbamazepine, phenytoin, and sodium valproate [].
Q17: Are there established biomarkers for predicting the efficacy of vigabatrin or monitoring treatment response?
A21: While changes in amino acid neurotransmitter levels in the CSF have been observed with vigabatrin treatment, these changes do not consistently correlate with clinical response [, ]. Currently, there are no established biomarkers for predicting vigabatrin's efficacy or monitoring treatment response.
Q18: What diagnostic tools are recommended for monitoring potential visual side effects associated with vigabatrin?
A22: Regular eye examinations, including visual field testing (perimetry) [, , , , , ], are crucial for early detection of vigabatrin-associated visual field defects. Electroretinography (ERG) can also provide valuable information about retinal function and potential toxicity [, , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



